
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group attached to an azetidine ring, which is further substituted with a cyclopropyl group and a carboxamide functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Bromophenol: The synthesis begins with the bromination of phenol to produce 4-bromophenol.
Preparation of 4-Bromophenoxy Intermediate: 4-Bromophenol is then reacted with an appropriate reagent, such as sodium hydride, to form the 4-bromophenoxy intermediate.
Cyclopropylation: The 4-bromophenoxy intermediate is subjected to cyclopropylation using cyclopropyl bromide in the presence of a base like potassium carbonate.
Azetidine Ring Formation: The cyclopropylated intermediate undergoes a ring-closing reaction to form the azetidine ring.
Carboxamide Formation: Finally, the azetidine intermediate is reacted with a suitable carboxamide reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to modified functional groups.
Aplicaciones Científicas De Investigación
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological receptors, while the azetidine ring and carboxamide group can modulate the compound’s binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenoxy)pyridine: This compound shares the bromophenoxy group but has a pyridine ring instead of an azetidine ring.
4-(4-Bromophenoxy)benzoic acid: Similar in structure but contains a benzoic acid group instead of an azetidine ring.
N-(4-Bromophenoxy)acetamide: Contains a bromophenoxy group and an acetamide group, differing in the amide structure.
Uniqueness
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide is unique due to the presence of the cyclopropyl-substituted azetidine ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C13H15BrN2O2 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
3-(4-bromophenoxy)-N-cyclopropylazetidine-1-carboxamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-16(8-12)13(17)15-10-3-4-10/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17) |
Clave InChI |
GJESZXHMCTUWTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)N2CC(C2)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
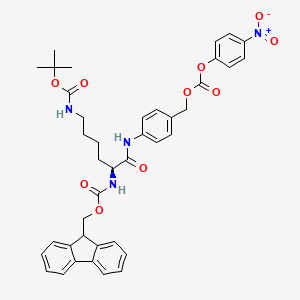
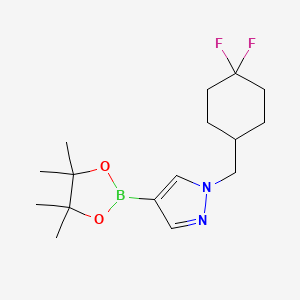
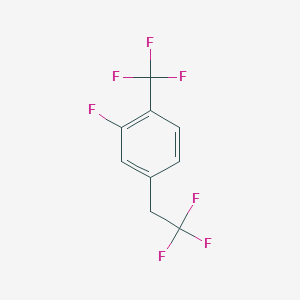
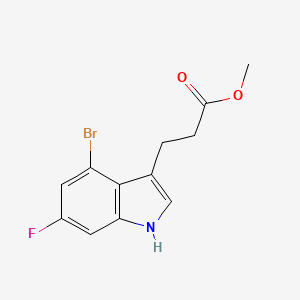
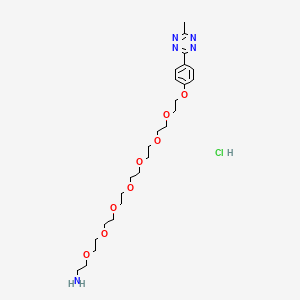
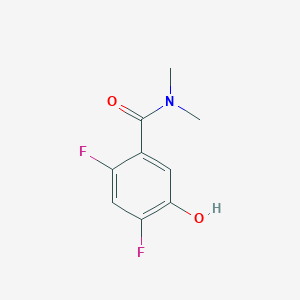
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
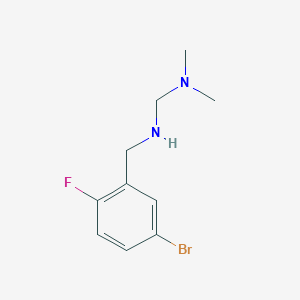
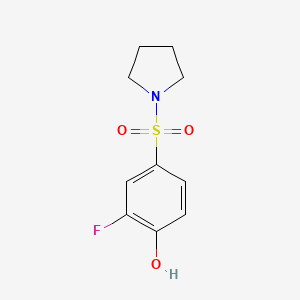
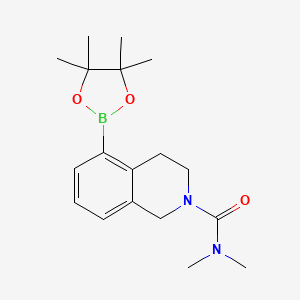
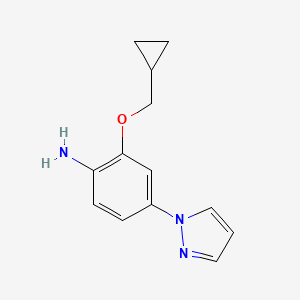
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
